An In-Depth Technical Guide to the Physicochemical Properties of (4-Isobutyramidophenyl)boronic Acid
An In-Depth Technical Guide to the Physicochemical Properties of (4-Isobutyramidophenyl)boronic Acid
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(4-Isobutyramidophenyl)boronic acid, a derivative of phenylboronic acid, has emerged as a compound of significant interest for professionals in drug discovery and organic synthesis. Its bifunctional nature, featuring a boronic acid moiety and an isobutyramido group, makes it a uniquely valuable synthon. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols—a feature exploited in sensors and, most notably, in enzyme inhibition.[1] This reactivity is central to its role as a key intermediate in the synthesis of proteasome inhibitors, such as the groundbreaking multiple myeloma drug, bortezomib.[2]
The isobutyramido group modulates the molecule's electronic properties and steric profile, influencing its reactivity, solubility, and crystal packing. Furthermore, the arylboronic acid structure is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds to create complex molecular architectures.[2] A comprehensive understanding of the physicochemical properties of (4-Isobutyramidophenyl)boronic acid is therefore not merely academic; it is a prerequisite for its effective application in the laboratory, enabling rational solvent selection, reaction optimization, and the design of novel therapeutic agents. This guide provides a detailed examination of these properties, grounded in established chemical principles and supported by field-proven experimental methodologies.
Section 1: Core Physicochemical and Structural Properties
The foundational step in utilizing any chemical compound is to understand its basic physical and structural characteristics. These properties dictate everything from storage conditions to reaction setup.
Molecular and Physical Data
While extensive experimental data for this specific compound is not broadly published, its core properties can be reliably cataloged from supplier data and predicted based on well-understood principles of physical organic chemistry.
Table 1: Summary of Physicochemical Properties of (4-Isobutyramidophenyl)boronic acid
| Property | Value | Source / Comment |
| IUPAC Name | [4-(2-methylpropanamido)phenyl]boronic acid | --- |
| CAS Number | 874219-50-8 | [2] |
| Molecular Formula | C₁₀H₁₄BNO₃ | [2] |
| Molecular Weight | 207.04 g/mol | [2] |
| Appearance | White to off-white powder/solid | General observation for arylboronic acids. |
| Melting Point | No specific data available in literature. | Arylboronic acids typically have high melting points (e.g., 4-Fluorophenylboronic acid: 262-265 °C[3]; 4-Methoxycarbonylphenylboronic acid: 197-200 °C[4]). The amide group is expected to promote strong intermolecular hydrogen bonding, likely resulting in a high melting point. |
| Boiling Point | No data available. | Decomposes upon strong heating. |
| Storage | 2-8°C, under inert gas | [2] Recommended to prevent degradation via oxidation and dehydration. |
Structural Characterization
The molecule's function is intrinsically linked to its three-dimensional structure and electronic distribution.
Caption: 2D structure of (4-Isobutyramidophenyl)boronic acid.
Structurally, boronic acids are trigonal planar around the sp²-hybridized boron atom, which possesses a vacant p-orbital perpendicular to the molecular plane.[5] This vacancy confers Lewis acidity, a key aspect of its reactivity. X-ray crystallographic studies on analogous arylboronic acids reveal that the C-B-O plane is often nearly coplanar with the aromatic ring, maximizing electronic conjugation.[5] In the solid state, arylboronic acids typically form hydrogen-bonded dimers through their hydroxyl groups, which then assemble into larger layered structures.[5] The presence of the amide N-H and carbonyl C=O groups in the title compound provides additional sites for strong hydrogen bonding, which is expected to significantly influence its crystal packing and contribute to a high melting point.
Section 2: Spectroscopic Signature
Spectroscopic methods provide a fingerprint of a molecule, confirming its identity and offering insights into its electronic environment. While specific spectra for this compound require experimental acquisition, its expected signature can be reliably predicted.
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¹H NMR Spectroscopy : The proton NMR spectrum would show distinct regions. Aromatic protons on the phenyl ring would appear as two doublets in the ~7.0-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. The amide proton (N-H) would likely appear as a broad singlet. The methine proton (-CH-) of the isobutyl group would be a multiplet (septet), and the two methyl groups (-CH₃) would appear as a doublet.
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¹³C NMR Spectroscopy : The spectrum would show signals for the aromatic carbons, with the carbon attached to the boron atom (C-B) being characteristically broad and shifted. Signals for the amide carbonyl (C=O), and the methine and methyl carbons of the isobutyl group would also be present in their expected regions.
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¹¹B NMR Spectroscopy : This is a crucial technique for characterizing boronic acids.[6] The trigonal (sp²) boronic acid should exhibit a broad signal in the range of δ 28-30 ppm. Upon binding with a diol or a Lewis base to form a tetrahedral (sp³) boronate species, this signal shifts significantly upfield to approximately δ 5-9 ppm.[7][8] This shift provides a powerful diagnostic tool for monitoring reactions and binding events.
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Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong, broad O-H stretching band around 3200-3400 cm⁻¹ for the boronic acid hydroxyls. Other key signals would include the N-H stretch of the amide (around 3300 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹), and characteristic B-O stretching vibrations (~1350 cm⁻¹).[9]
Section 3: Acidity and pKa Determination
Unlike carboxylic acids, which are Brønsted-Lowry acids (proton donors), boronic acids are Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate species. The equilibrium of this reaction defines its acidity, expressed as a pKa.
R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺
The pKa is a critical parameter for drug development professionals, as it influences the compound's charge state at physiological pH (7.4), which in turn affects its solubility, membrane permeability, and binding affinity to biological targets. The pKa of phenylboronic acid is approximately 8.7-9.3.[10] The electronic nature of the substituent at the para-position significantly modulates this value; electron-withdrawing groups lower the pKa (increase acidity), while electron-donating groups raise it. The isobutyramido group is weakly deactivating (electron-withdrawing) through resonance and induction, suggesting the pKa of (4-Isobutyramidophenyl)boronic acid is likely to be slightly lower than that of unsubstituted phenylboronic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a reliable, field-proven method for determining the pKa of a boronic acid. The principle is to titrate a solution of the acid with a strong base (e.g., NaOH) and monitor the pH change.
Caption: Boronic acid moiety binding to a serine residue in an enzyme active site.
Conclusion
(4-Isobutyramidophenyl)boronic acid is more than a simple chemical intermediate; it is a sophisticated tool for molecular engineering. Its physicochemical properties—governed by the interplay between the Lewis acidic boron center and the modulating isobutyramido group—are the key to its successful application. Its predictable acidity, distinct solubility profile, and specific modes of reactivity make it an invaluable asset for researchers developing next-generation therapeutics and complex organic molecules. This guide provides the foundational knowledge and practical methodologies required to harness the full potential of this versatile compound with scientific rigor and integrity.
References
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Dey, A. L. (2024). ¹¹B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 29(21), 4998. [Link]
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Bull, J. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
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Lemmerer, A. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o43–o44. [Link]
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